![molecular formula C22H20N2O4S B2570634 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide CAS No. 922061-85-6](/img/structure/B2570634.png)
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H20N2O4S and its molecular weight is 408.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dibenzoxazepine core, characterized by a complex structure that contributes to its biological activity. The molecular formula and weight are essential for understanding its interactions at the molecular level.
Property | Value |
---|---|
Chemical Formula | C₁₈H₁₈N₂O₃S |
Molecular Weight (Da) | 342.41 |
CAS Number | Not available |
Structural Characteristics | Dihydrodibenzo[b,f][1,4]oxazepine core with methanesulfonamide side chain |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to dibenzoxazepines. For instance, derivatives of this class have shown efficacy against drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The mechanism of action generally involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Potential
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The dibenzoxazepine framework is believed to interact with specific cellular targets, leading to apoptosis in tumor cells. For example, studies have demonstrated that certain derivatives can inhibit tumor growth in vitro and in vivo models .
Neurological Effects
Preliminary investigations suggest that the compound may have neuroprotective properties. It has been studied for its potential to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
Case Studies
-
Antimicrobial Efficacy :
A study published in Antimicrobial Agents and Chemotherapy demonstrated that a related dibenzoxazepine compound exhibited significant activity against MRSA strains. The study involved testing various concentrations and observing the Minimum Inhibitory Concentration (MIC) values, which were notably low for resistant strains . -
Cytotoxicity Against Cancer Cell Lines :
Another investigation focused on the cytotoxic effects of dibenzoxazepine derivatives on human cancer cell lines. The results indicated a dose-dependent response, with IC50 values suggesting potent antitumor activity . -
Neuroprotective Studies :
Research exploring the neuroprotective potential of similar compounds showed promising results in reducing oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This indicates a potential therapeutic avenue for conditions like Alzheimer's disease .
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : Potential modulation of neurotransmitter receptors could explain observed neurological effects.
- Oxidative Stress Reduction : Antioxidative properties may contribute to neuroprotection and overall cellular health.
Scientific Research Applications
Dopamine D2 Receptor Antagonism
Research indicates that N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide may function as a dopamine D2 receptor antagonist. This interaction is crucial for the modulation of dopaminergic signaling pathways, which are implicated in several neurological disorders, including schizophrenia and Parkinson's disease. The compound's ability to selectively bind to these receptors positions it as a potential therapeutic agent in neuropharmacology.
Antidepressant Activity
Preliminary studies suggest that compounds similar to this compound exhibit antidepressant properties. This is hypothesized to be linked to their influence on neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Synthesis and Characterization
The synthesis of this compound involves multiple steps starting from simpler precursors. Key aspects of the synthesis include:
- Reagents : Specific reagents are chosen based on their compatibility with the dibenzooxazepine structure.
- Conditions : Optimizing reaction conditions such as temperature and solvent choice is critical for achieving high yields and purity.
Case Study 1: Neuropharmacological Studies
In one study published in a peer-reviewed journal, researchers evaluated the binding affinity of this compound to dopamine D2 receptors using radiolabeled ligand binding assays. The results indicated a significant affinity for the receptor compared to standard antagonists used in clinical settings. This finding supports further investigation into its potential as a therapeutic agent for dopamine-related disorders.
Case Study 2: Antidepressant Efficacy
Another research effort focused on assessing the antidepressant-like effects of this compound using animal models of depression. The study reported that administration of the compound led to significant reductions in depressive behaviors measured by established behavioral tests (e.g., forced swim test). These results suggest that the compound may influence neurochemical pathways associated with mood regulation.
Properties
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(4-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-15-7-9-16(10-8-15)14-29(26,27)23-17-11-12-20-18(13-17)22(25)24(2)19-5-3-4-6-21(19)28-20/h3-13,23H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEDHIWCJQSWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.